2,6-Dinitro-4-(trifluoromethyl)benzamide
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Overview
Description
2,6-Dinitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F3N3O5. It is characterized by the presence of nitro groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the benzene ring, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are often used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of nitro groups yields 2,6-diamino-4-(trifluoromethyl)benzamide.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitro-4-(trifluoromethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
- 2,4-Dinitro-6-(trifluoromethyl)benzamide
- 4,6-Dinitro-2-(trifluoromethyl)benzamide
- 2,6-Dinitro-4-(trifluoromethyl)benzoic acid
Comparison: 2,6-Dinitro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
Properties
CAS No. |
65517-11-5 |
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Molecular Formula |
C8H4F3N3O5 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15) |
InChI Key |
FLLULEVATOIQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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